molecular formula C18H14BrF3N2O4S B3306655 3-[(4-BRomobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide CAS No. 929029-30-1

3-[(4-BRomobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Cat. No.: B3306655
CAS No.: 929029-30-1
M. Wt: 491.3 g/mol
InChI Key: RBRDRXOKFCEFBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide involves multiple steps, starting with the preparation of the bromobenzene sulfonyl chloride and the cyano-trifluoromethyl phenylamine intermediates. These intermediates are then reacted under controlled conditions to form the final product .

  • Step 1: Preparation of Bromobenzene Sulfonyl Chloride

    • React bromobenzene with chlorosulfonic acid to form bromobenzene sulfonyl chloride.
    • Reaction conditions: Temperature around 0-5°C, inert atmosphere.
  • Step 2: Preparation of Cyano-Trifluoromethyl Phenylamine

    • React 4-cyano-3-(trifluoromethyl)aniline with appropriate reagents to form the desired intermediate.
    • Reaction conditions: Temperature around 25-30°C, inert atmosphere.
  • Step 3: Formation of Final Product

    • Combine the two intermediates in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
    • Reaction conditions: Temperature around 0-5°C, inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromine atom in the bromobenzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-[(4-Bromobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is widely used in scientific research due to its unique chemical properties .

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
  • 3-[(4-Fluorobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
  • 3-[(4-Iodobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Uniqueness

The uniqueness of 3-[(4-Bromobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the bromine atom, cyano group, and trifluoromethyl group makes it particularly versatile in various applications.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF3N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRDRXOKFCEFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-BRomobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Reactant of Route 2
3-[(4-BRomobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Reactant of Route 3
3-[(4-BRomobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
3-[(4-BRomobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
3-[(4-BRomobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Reactant of Route 6
3-[(4-BRomobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

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